Ftalato de dipotasio

Descripción general

Descripción

Dipotassium phthalate (DPP) is an organic compound that is widely used in scientific research. It is a white, odorless, crystalline powder that is highly soluble in water and has a molecular formula of C8H5KO4. DPP is a versatile compound that can be used in a variety of laboratory experiments and as a reagent in organic synthesis. It has a variety of applications in the fields of biochemistry, pharmacology, and toxicology. Additionally, DPP is used as a plasticizer in the production of polyvinyl chloride (PVC) and other polymers.

Aplicaciones Científicas De Investigación

Seguridad alimentaria y análisis de contaminación

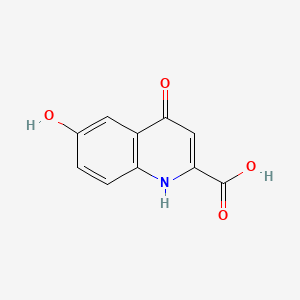

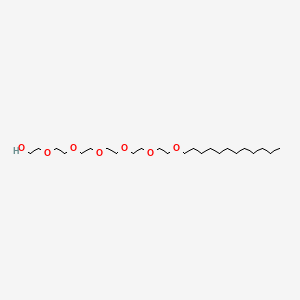

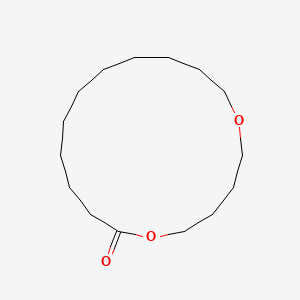

El ftalato de dipotasio se utiliza en el estudio de la contaminación por ftalatos en los productos alimenticios. Los ftalatos, incluido el this compound, pueden lixiviarse en los alimentos desde los materiales de envasado, lo que genera posibles riesgos para la salud {svg_1}. La investigación en esta área se centra en la detección, cuantificación y evaluación del impacto biológico de la contaminación por ftalatos en diversos alimentos.

Química analítica

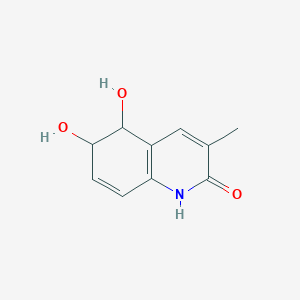

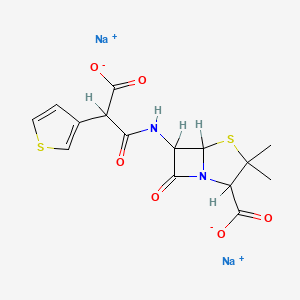

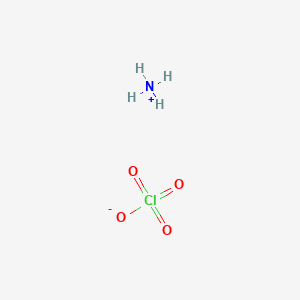

En química analítica, el this compound sirve como estándar interno para análisis cuantitativos, como la resonancia magnética nuclear cuantitativa (RMNq) {svg_2}. Ayuda a calibrar los instrumentos y validar la precisión y exactitud de los métodos analíticos, lo que garantiza resultados confiables en la cuantificación de sustancias.

Cosmética y cuidado personal

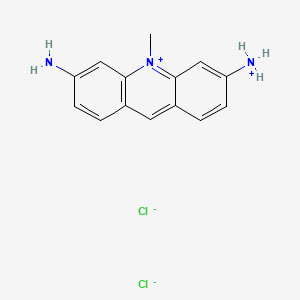

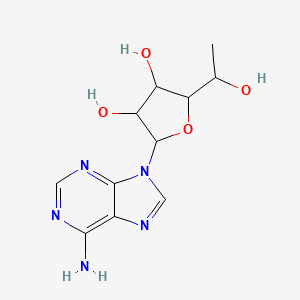

El this compound encuentra aplicaciones en la industria cosmética como aditivo en fragancias y productos de cuidado personal. Actúa como solvente y fijador, mejorando la longevidad y la estabilidad de los aromas en perfumes y otros productos perfumados {svg_3}.

Solubilidad y termodinámica

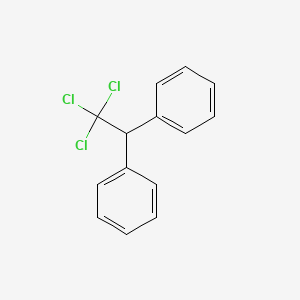

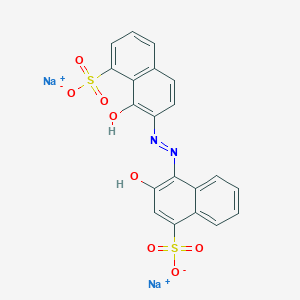

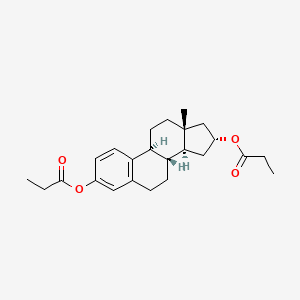

La solubilidad y las propiedades termodinámicas del this compound son de interés en la ingeniería química y la optimización de procesos. Los estudios en esta área contribuyen al diseño de procesos industriales más eficientes que involucran ftalatos {svg_4}.

Mecanismo De Acción

Target of Action

Dipotassium phthalate, like other phthalates, is an endocrine-disrupting chemical . It primarily targets the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which are crucial for the neurodevelopmental process . It also interferes with nuclear receptors in various neural structures involved in controlling brain functions .

Mode of Action

Dipotassium phthalate interacts with its targets by affecting the hormone balance of the organism through interaction with hormone synthesis, transport, and metabolism . This interaction can alter the development and function of hormone-dependent structures within the nervous system, potentially inducing

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Dipotassium phthalate plays a significant role in biochemical reactions, particularly as a buffering agent. It interacts with various enzymes, proteins, and other biomolecules. For instance, dipotassium phthalate can interact with antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX). These interactions often involve the modulation of enzyme activity, which can influence oxidative stress levels within cells .

Cellular Effects

Dipotassium phthalate has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, dipotassium phthalate can disrupt the function of reproductive cells by inducing oxidative stress and mitochondrial dysfunction. This disruption can lead to impaired spermatogenesis and altered cellular redox mechanisms .

Molecular Mechanism

At the molecular level, dipotassium phthalate exerts its effects through several mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression. For instance, dipotassium phthalate can generate reactive oxygen species (ROS), leading to oxidative stress and DNA damage. Additionally, it can alter the expression and activity of key antioxidant enzymes, further contributing to cellular dysfunction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dipotassium phthalate can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that prolonged exposure to dipotassium phthalate can lead to sustained oxidative stress and cellular damage. These long-term effects are particularly evident in in vitro and in vivo studies, where dipotassium phthalate’s impact on cellular function can be observed over extended periods .

Dosage Effects in Animal Models

The effects of dipotassium phthalate vary with different dosages in animal models. At lower doses, the compound may have minimal impact on cellular function. At higher doses, dipotassium phthalate can induce toxic or adverse effects. For example, high doses of dipotassium phthalate have been associated with increased oxidative stress, DNA damage, and disruption of cellular processes. These threshold effects highlight the importance of dosage considerations in the use of dipotassium phthalate .

Metabolic Pathways

Dipotassium phthalate is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels within cells. For instance, dipotassium phthalate can influence the activity of enzymes involved in oxidative stress responses, such as SOD, CAT, and GPX. These interactions can lead to changes in the levels of reactive oxygen species and other metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, dipotassium phthalate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. For example, dipotassium phthalate may be transported into cells via specific transporters and subsequently distributed to different cellular compartments. These interactions can affect the compound’s bioavailability and activity within cells .

Subcellular Localization

Dipotassium phthalate’s subcellular localization can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, dipotassium phthalate may accumulate in mitochondria, where it can induce oxidative stress and disrupt mitochondrial function. These localization effects are crucial for understanding the compound’s overall impact on cellular processes .

Propiedades

| { "Design of the Synthesis Pathway": "Dipotassium phthalate can be synthesized by reacting phthalic acid with potassium hydroxide in water.", "Starting Materials": ["Phthalic acid", "Potassium hydroxide", "Water"], "Reaction": [ "Dissolve 1 mole of phthalic acid in water", "Add 2 moles of potassium hydroxide to the solution", "Heat the mixture to 80-90°C and stir for 2-3 hours", "Cool the mixture and filter the precipitated dipotassium phthalate", "Wash the precipitate with water and dry it in an oven at 100°C" ] } | |

| 4409-98-7 | |

Fórmula molecular |

C8H6K2O4+2 |

Peso molecular |

244.33 g/mol |

Nombre IUPAC |

dipotassium;phthalic acid |

InChI |

InChI=1S/C8H6O4.2K/c9-7(10)5-3-1-2-4-6(5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;/q;2*+1 |

Clave InChI |

GOMCKELMLXHYHH-UHFFFAOYSA-N |

SMILES |

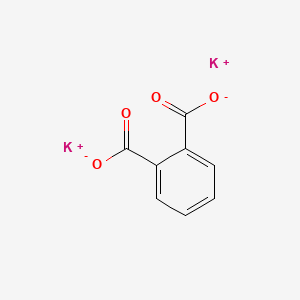

C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-].[K+].[K+] |

SMILES canónico |

C1=CC=C(C(=C1)C(=O)O)C(=O)O.[K+].[K+] |

| 4409-98-7 | |

Números CAS relacionados |

88-99-3 (Parent) |

Sinónimos |

disodium phthalate phthalate phthalic acid phthalic acid, copper salt phthalic acid, dipotassium salt phthalic acid, disodium salt phthalic acid, monobarium salt phthalic acid, monocalcium salt phthalic acid, monoiron (2+) salt phthalic acid, monolead (2+) salt phthalic acid, monopotassium salt phthalic acid, monoruthenium salt phthalic acid, monosodium salt phthalic acid, potassium salt phthalic acid, potassium, sodium salt phthalic acid, sodium salt potassium hydrogen phthalate |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,6,6-Trimethyl-2,7-dioxabicyclo[3.2.2]nonan-3-one](/img/structure/B1201964.png)